REACTION_CXSMILES
|
[O-:1][P:2]([O:5][P:6]([O:9][P:10]([O-:13])([O-:12])=[O:11])([O-:8])=[O:7])(=[O:4])[O-:3].C[N:15](C=O)C.C1C(C(O)=O)=CC2C(OC3(C4C=CC(O)=CC=4OC4C=C(O)C=CC3=4)C=2C=1)=O>C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+].CO>[NH4+:15].[OH-:1].[O-:13][P:10]([O:9][P:6]([O:5][P:2]([O-:4])([O-:3])=[O:1])([O-:8])=[O:7])(=[O:11])[O-:12] |f:3.4.5.6.7,9.10|
|
Name
|
triphosphate
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-]
|
Name
|
|
Quantity
|
600 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
N-hydroxysuccinimidyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring continued overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating the reaction mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the yellow coloured residue obtained
|
Type
|
WASH
|
Details
|
The excess dye was eluted
|
Type
|
WASH
|
Details
|
the desired nucleotide-fluorescein conjugate was eluted
|
Reaction Time |
8 (± 8) h |
Name
|
NH4OH
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
( 8.4 )
|
Type
|
product
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |